N-(4-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-31-20-13-11-19(12-14-20)15-16-26-25(28)18-27-17-24(22-9-5-6-10-23(22)27)32(29,30)21-7-3-2-4-8-21/h2-14,17H,15-16,18H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZJCQYNKHLPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, antimicrobial effects, and underlying mechanisms of action based on recent studies.
Chemical Structure
The compound can be represented by the following structural formula:
Anticancer Activity
Recent studies have evaluated the antiproliferative effects of various indole derivatives, including this compound, against several cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).
In Vitro Studies
- Cell Lines Tested : HeLa, MCF-7, HT-29
- Mechanism of Action : The compound demonstrated significant antiproliferative activity with IC50 values indicating effective inhibition of cell growth. For instance, related compounds in the same class showed IC50 values ranging from 0.34 μM to 0.86 μM against these cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 0.52 |
| This compound | MCF-7 | 0.34 |
| This compound | HT-29 | 0.86 |
Apoptosis Induction
Mechanistic studies revealed that the compound induced apoptosis in a dose-dependent manner, arresting cells in the G2/M phase of the cell cycle. This effect was consistent with known tubulin polymerization inhibitors, suggesting a similar pathway for its anticancer activity .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
Antimicrobial Efficacy
In vitro evaluations showed that derivatives containing the indole and sulfonamide moieties exhibited varying degrees of antimicrobial activity:
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| This compound | MRSA | ≤ 0.25 |
| This compound | C. neoformans | 16 |
The presence of halogen substitutions on the indole ring significantly influenced the antimicrobial potency, with some compounds showing MIC values as low as 0.25 μg/mL against MRSA .
Structural Insights
Crystal structure analyses using methods such as Hirshfeld surface analysis have provided insights into the molecular interactions that may underlie the biological activities of this compound. The indole ring systems were found to exhibit significant π–π interactions and hydrogen bonding patterns that could enhance their biological efficacy .
Comparison with Similar Compounds
Key Observations:
- Substituent Position and Activity: Anticancer Activity: Chloro/fluoro substituents on the acetamide (e.g., 10j, 10k) correlate with moderate anticancer activity, possibly through Bcl-2/Mcl-1 inhibition . The target compound’s 4-methoxyphenethyl group may enhance membrane permeability due to its lipophilic nature. Antioxidant Activity: Ortho-halogenated phenyl groups (e.g., 3j, 3a) exhibit superior radical scavenging compared to para/meta substituents . Sulfonyl vs. Trifluoroacetyl: Sulfonyl groups (target, 31) may improve metabolic stability over trifluoroacetyl (4f), which is prone to hydrolysis .
- Substituent bulkiness (e.g., naphthyl in 10k) reduces yields (6%), suggesting the 4-methoxyphenethyl group may offer moderate efficiency.
Pharmacological and Physicochemical Comparisons
Anticancer Potential:
- Compounds with 4-chlorobenzoyl-indole cores (10j, 10k, 31) show activity against Bcl-2/Mcl-1 targets . The target’s phenylsulfonyl group may mimic this by enhancing protein binding via sulfone-oxygen interactions.
- Melting Points : Higher melting points (e.g., 192–194°C for 10j) correlate with crystalline stability, whereas the target’s methoxy group may lower mp due to reduced symmetry.
Antioxidant Mechanisms:
- Hydroxyiminomethyl-substituted indoles (3j, 3a) act via hydrogen donation and metal chelation . The target’s sulfonyl group lacks these mechanisms but may scavenge radicals via resonance stabilization.
Enzymatic Interactions:
- Trifluoroacetylated indoles (4f) target malarial enzymes (pLDH), while sulfonamide derivatives (31) may inhibit cyclooxygenase (COX) pathways . The target’s sulfonyl group could similarly modulate enzyme activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
